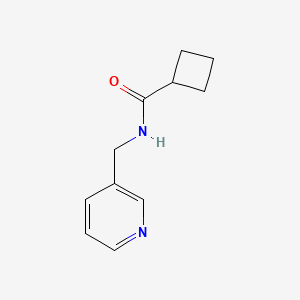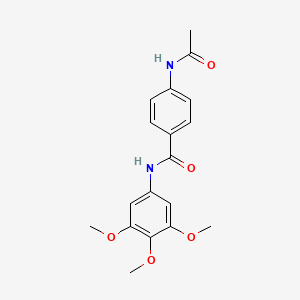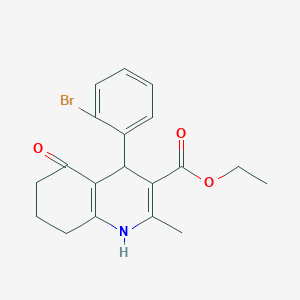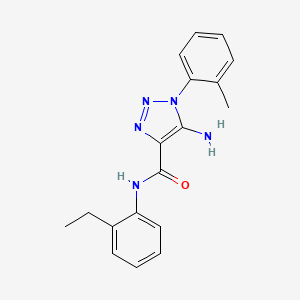
N-(3-pyridinylmethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-pyridinylmethyl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. PAC-1 works by activating a protein called procaspase-3, which triggers a process of programmed cell death, or apoptosis, in cancer cells.
Mechanism of Action
N-(3-pyridinylmethyl)cyclobutanecarboxamide works by activating procaspase-3, a protein that is present in cancer cells but is inactive. Once activated, procaspase-3 triggers a cascade of events that leads to apoptosis in cancer cells. This mechanism of action is specific to cancer cells, as normal cells have mechanisms in place to prevent procaspase-3 activation.
Biochemical and Physiological Effects
N-(3-pyridinylmethyl)cyclobutanecarboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-tumor activity, N-(3-pyridinylmethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-pyridinylmethyl)cyclobutanecarboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. However, one limitation is that N-(3-pyridinylmethyl)cyclobutanecarboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are several potential future directions for research on N-(3-pyridinylmethyl)cyclobutanecarboxamide. One area of focus could be on developing more efficient synthesis methods to increase the yield and purity of the final product. Another area of focus could be on studying the mechanism of action of N-(3-pyridinylmethyl)cyclobutanecarboxamide in more detail, to better understand how it activates procaspase-3 and triggers apoptosis in cancer cells. Additionally, further preclinical and clinical studies will be needed to determine the safety and efficacy of N-(3-pyridinylmethyl)cyclobutanecarboxamide as a cancer treatment.
Synthesis Methods
N-(3-pyridinylmethyl)cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinemethanol with cyclobutanecarboxylic acid, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized over time to increase the yield and purity of the final product.
Scientific Research Applications
N-(3-pyridinylmethyl)cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that N-(3-pyridinylmethyl)cyclobutanecarboxamide can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown promising results, with N-(3-pyridinylmethyl)cyclobutanecarboxamide demonstrating anti-tumor activity in mouse models of breast and pancreatic cancer.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-1-5-10)13-8-9-3-2-6-12-7-9/h2-3,6-7,10H,1,4-5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDNNHWIBQAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)

![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
![1,5-dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5139201.png)

![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)
![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)